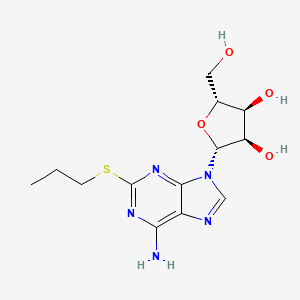

2-(n-Propylthio)adenosine

Description

Contextualization as a Synthetic Adenosine (B11128) Derivative

2-(n-Propylthio)adenosine is a synthetically created molecule, meaning it does not occur naturally. It is classified as a derivative of adenosine, a naturally occurring nucleoside. nih.gov This means that the core structure of adenosine has been chemically modified to create this compound. Specifically, a propylthio group has been attached at the 2-position of the adenine (B156593) base. This targeted alteration is a key aspect of its utility in research.

The synthesis of such derivatives often begins with a readily available starting material like guanosine. researchgate.net Through a series of chemical reactions, including protection of certain chemical groups, chlorination, and subsequent reaction with specific thiols, the desired adenosine derivative is created. researchgate.netgoogle.com This process allows for the systematic modification of the adenosine scaffold to explore how different chemical groups influence the molecule's interaction with its target receptors. researchgate.net

Overview of Adenosine and its Physiological Significance

Adenosine is a ubiquitous and vital molecule in the human body. jacc.orgnih.gov It is a purine (B94841) nucleoside, a fundamental building block of RNA and its derivative, deoxyadenosine (B7792050), is a component of DNA. wikipedia.org Beyond this structural role, adenosine and its derivatives, such as adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are central to cellular energy transfer. wikipedia.orgnews-medical.net

As an extracellular signaling molecule, adenosine modulates a vast array of physiological processes by interacting with four specific receptor subtypes: A1, A2A, A2B, and A3. wikipedia.orgnih.gov These receptors are distributed throughout the body, leading to adenosine's far-reaching effects. nih.gov For instance, in the cardiovascular system, adenosine is a potent vasodilator, increasing blood flow in most vascular beds, and it also plays a role in regulating heart rate. jacc.orgnews-medical.net In the brain, it acts as an inhibitory neurotransmitter, promoting sleep and suppressing arousal. news-medical.net Furthermore, adenosine has anti-inflammatory properties and is involved in processes like neurotransmitter release and renal function. wikipedia.orgnih.govphysiology.org

Rationale for Chemical Modification and Derivative Synthesis in Ligand Design

The development of synthetic adenosine derivatives like this compound is driven by the need for selective and potent tools to study the different adenosine receptor subtypes. acs.org While adenosine itself is the natural ligand for these receptors, it often lacks the desired selectivity to target a single receptor subtype. nih.gov

By systematically modifying the adenosine molecule at various positions, such as the N6, C2, and 5'-positions, medicinal chemists can design ligands with enhanced affinity and selectivity for a specific receptor. acs.orgacs.org For example, substitutions at the N6-position can enhance selectivity for the A1 receptor, while modifications at the C2-position can yield selectivity for the A2A receptor. acs.org This structure-based ligand design allows researchers to create chemical probes that can activate (agonists) or block (antagonists) a particular receptor subtype, thereby helping to elucidate the specific physiological role of that receptor. researchgate.netacs.org The ultimate goal is to develop therapeutic agents with high efficacy and minimal side effects by targeting a single receptor subtype involved in a disease process. acs.orgnih.gov

Historical Perspectives on Purinergic Receptor Discovery and Ligand Development

The concept of purinergic signaling, where purines like ATP and adenosine act as extracellular signaling molecules, was first proposed in the early 1970s. researchgate.netwikipedia.orgwindows.net This idea initially met with resistance, as ATP was primarily known for its intracellular role in energy metabolism. windows.net

A significant breakthrough came in 1978 with the distinction between P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP. wikipedia.orgnih.govnih.gov The development of selective antagonists, such as methylxanthines for P1 receptors, helped to clarify the distinct roles of these receptor families. nih.gov

The 1990s marked a turning point with the cloning and characterization of the various purinergic receptor subtypes. researchgate.netnih.govfrontiersin.org This molecular identification of four P1 (A1, A2A, A2B, and A3) and multiple P2X and P2Y receptor subtypes fueled an explosion of research in the field. researchgate.netnih.govresearchgate.net This era saw the development of a wide array of synthetic ligands, including agonists and antagonists with improved selectivity for each receptor subtype, which have been instrumental in defining their physiological and pathophysiological functions. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZECJIGAYNYQAD-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185423 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-53-7 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modifications of 2 N Propylthio Adenosine Analogs

Synthetic Methodologies for 2-Thioadenosine (B194474) Core

The synthesis of the 2-thioadenosine core is a foundational step in the preparation of 2-(n-Propylthio)adenosine and its analogs. A common and effective method involves the chemical transformation of adenosine (B11128). capes.gov.br One established route begins with the conversion of adenosine to adenosine N-oxide. nih.govresearchgate.net This intermediate then undergoes a ring-opening reaction in the presence of a strong base like sodium hydroxide (B78521) to form 5-amino-1-β-D-ribofuranosylimidazole-4-carboxidoxime. nih.gov The subsequent and final step to yield the 2-thioadenosine core is a ring-closure reaction, which is achieved by treating the ring-opened intermediate with carbon disulfide. nih.govresearchgate.net This process efficiently introduces the thiol group at the 2-position of the purine (B94841) ring, resulting in the formation of 2-thioadenosine. nih.govresearchgate.net An alternative synthesis involves the diazotization of 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine with isoamyl nitrite, followed by a reaction with dialkyl disulfides to introduce the thio-substituent. researchgate.net

Alkylation Strategies for n-Propylthio Moiety Introduction

Once the 2-thioadenosine core is synthesized, the introduction of the n-propylthio moiety is typically achieved through an alkylation reaction. nih.govnih.gov This nucleophilic substitution reaction involves treating 2-thioadenosine with an appropriate n-propyl halide, such as n-propyl bromide or n-propyl iodide, in the presence of a base. nih.gov The basic conditions, often achieved using sodium hydroxide, deprotonate the thiol group on the 2-thioadenosine, forming a thiolate anion. nih.gov This highly nucleophilic thiolate then attacks the electrophilic carbon of the n-propyl halide, displacing the halide and forming the desired this compound. nih.gov The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield, particularly for less reactive alkyl halides which may require heating. nih.gov

Derivatization at Other Positions of the Adenosine Nucleoside

To explore the structure-activity relationships and develop analogs with improved pharmacological profiles, further modifications can be made at various positions of the this compound molecule, including the N6 position of the adenine (B156593) base, the ribose sugar moiety, and the phosphate (B84403) group. capes.gov.brnih.govresearchgate.netresearchgate.netliverpool.ac.uknih.gov

N6-Substitutions and Their Impact on Receptor Interaction

Modifications at the N6-position of the adenosine scaffold have been shown to significantly influence the affinity and efficacy of the resulting analogs at adenosine receptors. capes.gov.brresearchgate.netresearchgate.netliverpool.ac.uknih.gov The introduction of various substituents, ranging from small alkyl groups to larger arylmethyl groups, can modulate the interaction of the compound with the receptor binding pocket. nih.gov

For instance, the introduction of small N6-alkyl groups has been associated with selectivity for human A3 adenosine receptors. researchgate.netnih.gov Conversely, increasing the steric bulk at this position can lead to partial agonism or even antagonism. nih.gov N6-benzyl substitutions are also a common modification, and the nature and position of substituents on the benzyl (B1604629) ring can fine-tune the compound's activity. nih.gov For example, a chloro substituent on the benzyl ring can decrease the efficacy depending on its position. nih.gov The stereochemistry of N6-substituents, such as in the case of N6-(1-phenylethyl)adenosine, can also play a critical role in determining receptor affinity and selectivity, particularly at rat A3 adenosine receptors. nih.gov

The following table summarizes the impact of various N6-substitutions on adenosine receptor interactions:

| N6-Substituent | Receptor Interaction Impact | Reference(s) |

| Small Alkyl Groups | Associated with selectivity for human A3 adenosine receptors. | researchgate.netnih.gov |

| Cycloalkyl Groups (≤5 carbons) | Full agonists at human A3 adenosine receptors. | nih.gov |

| Cycloalkyl Groups (≥6 carbons) | Partial agonists at human A3 adenosine receptors. | nih.gov |

| Arylmethyl Groups | Tend to be more potent at A1 and A3 vs. A2A receptors. | nih.gov |

| Chloro-substituted Benzyl | Decreased efficacy depending on the chloro position. | nih.gov |

Ribose Moiety Modifications

Structural modifications of the ribose moiety of adenosine analogs can significantly alter their conformational preferences and, consequently, their biological activity. nih.govresearchgate.net The hydroxyl groups at the 2' and 3' positions of the ribose are crucial for both binding and activation of adenosine receptors, with the 2'-hydroxyl group being particularly important. researchgate.net

Modifications such as the introduction of a 2'-fluoro group can eliminate both binding and activation at the A3 adenosine receptor. researchgate.net A 3'-fluoro substitution, however, results in only a partial reduction in potency and efficacy. researchgate.net The replacement of the oxygen atom in the ribose ring with a sulfur atom, creating a 4'-thio derivative, has been shown to enhance potency and selectivity at the A3 receptor for some analogs. researchgate.netnih.gov Other modifications include the use of deoxy sugars, the introduction of O-methyl groups, and the synthesis of carbocyclic analogs where the ribose ring is replaced by a cyclopentane (B165970) ring. nih.govnih.gov These changes can influence the flexibility of the molecule and its ability to adopt the specific conformation required for optimal receptor interaction. nih.gov

Phosphate Group Derivations

The synthesis of phosphate derivatives of this compound, such as the 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate, is essential for studying their roles in nucleotide-mediated signaling pathways, particularly through P2Y receptors. nih.govnih.govresearchgate.net The phosphorylation of the 5'-hydroxyl group of the ribose moiety is a key step in creating these analogs. nih.gov

A common method for synthesizing the 5'-triphosphate involves a one-pot reaction using phosphorus oxychloride (POCl3) and tributylammonium (B8510715) pyrophosphate. nih.gov This method can be applied to the 2-alkylthioadenosine precursors to generate the corresponding 2-alkylthio-ATP analogs. nih.gov Similarly, 5'-monophosphate analogs can be prepared from 2-thioadenosine-5'-monophosphate. nih.gov These phosphate derivatives are often more resistant to dephosphorylation by ecto-ATPases compared to their natural counterparts. nih.gov The introduction of a 2-alkylthio group, including the n-propylthio group, in conjunction with N6-methylation in deoxyadenosine (B7792050) bisphosphate analogs, has been shown to produce potent P2Y1 receptor antagonists. nih.gov

Molecular Targets and Receptor Pharmacology of 2 N Propylthio Adenosine

Interaction with Adenosine (B11128) Metabolism Enzymes and Transporters

The physiological effects of adenosine are tightly regulated by its metabolism and transport across cellular membranes. The compound 2-(n-Propylthio)adenosine, a synthetic analog of adenosine, exhibits distinct interactions with the key enzymes and transporters involved in these processes. Its structural modifications, particularly the presence of the n-propylthio group at the C2 position of the purine (B94841) ring, significantly alter its susceptibility to enzymatic degradation and its affinity for nucleoside transporters.

Resistance to Adenosine Deaminase

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. mdpi.com This enzymatic conversion terminates the signaling actions of adenosine. mdpi.com The efficacy and duration of action of adenosine analogs are therefore heavily dependent on their stability in the presence of ADA.

Structural modifications to the adenosine molecule can confer resistance to ADA. For instance, substitutions at the N6 position have been shown to produce compounds with significant inhibitory effects on ADA. mdpi.com Similarly, modifications at the C2 position of the purine ring, such as the introduction of a chlorine atom, can make the resulting compound more resistant to deamination by ADA. mdpi.com Following this principle, 2-substituted adenosine derivatives, including those with an alkylthio group like this compound, are designed to be poor substrates for ADA. This resistance to enzymatic degradation by adenosine deaminase is a key feature, prolonging the compound's half-life and enhancing its biological activity compared to native adenosine. Research on various 2-alkylthio adenosine derivatives has confirmed their resistance to hydrolases like ADA. researchgate.net

| Modification Position | Example Substituent | Effect on ADA Interaction | Reference |

|---|---|---|---|

| C2 Position | Chlorine Atom | Increased resistance to deamination | mdpi.com |

| C2 Position | n-Propylthio Group | Confers resistance to deamination (poor substrate) | researchgate.net |

| N6 Position | Hydroxyl, Methyl, Cyclopropyl | Inhibitory effects on ADA | mdpi.com |

Influence on Nucleoside Transporter Activity

The transport of nucleosides like adenosine across cell membranes is mediated by two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.org These transporters are crucial for regulating extracellular adenosine levels, thereby controlling purinergic signaling. frontiersin.org

Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are bidirectional, sodium-independent transporters that move nucleosides down their concentration gradient. frontiersin.orgarvojournals.org ENT2, also known as SLC29A2, is a key transporter for adenosine and other nucleosides such as inosine and guanosine. uniprot.org It plays a significant role in maintaining adenosine homeostasis. nih.gov Research on Müller cells, a type of retinal glial cell, has demonstrated that adenosine uptake is primarily mediated by a sodium-independent transporter, with characteristics pointing to ENT2. arvojournals.org This uptake was inhibited by known ENT2 inhibitors. arvojournals.org

The compound this compound, as an adenosine analog, is expected to interact with these transporters. Its primary influence is as a substrate for transport, competing with endogenous nucleosides like adenosine for uptake into cells. By utilizing transporters such as ENT1 and ENT2, it can access intracellular spaces. The affinity of this compound for specific transporter subtypes influences its cellular uptake and subsequent biological effects. The regulation of ENT2 itself is complex; for instance, in certain pathological states like diabetic nephropathy, insulin-mediated regulation of ENT2 activity is impaired, leading to altered adenosine levels. nih.gov While specific kinetic data for this compound transport by various nucleoside transporters is detailed in specialized studies, its structural similarity to adenosine makes it a clear candidate for interaction with these transport systems.

| Transporter Family | Transporter Subtype | Transport Mechanism | Key Substrates | Role in Adenosine Homeostasis | Reference |

|---|---|---|---|---|---|

| Equilibrative (ENT) | ENT1 (SLC29A1) | Na+-independent, bidirectional | Adenosine, Uridine, Cytidine, Guanosine, Thymidine | Major player in regulating extracellular adenosine | frontiersin.orgarvojournals.org |

| Equilibrative (ENT) | ENT2 (SLC29A2) | Na+-independent, bidirectional | Adenosine, Inosine, Hypoxanthine, Uridine, Thymidine | Regulates adenosine-mediated physiological responses | arvojournals.orguniprot.orgnih.gov |

| Concentrative (CNT) | CNT2 (SLC28A2) | Na+-dependent, unidirectional (influx) | Purine nucleosides (e.g., Adenosine) | Contributes to adenosine disposal from the extracellular space | frontiersin.orgfrontiersin.org |

Cellular and Subcellular Mechanisms of Action in Model Systems

Effects on Cell Proliferation and Viability in Various Cell Lines

The impact of 2-(n-Propylthio)adenosine and related adenosine (B11128) compounds on cell proliferation and viability is multifaceted, often depending on the specific cell line and the adenosine receptor subtypes expressed. Adenosine signaling can paradoxically promote both cell growth and induce cell death. nih.gov

In several cancer cell lines, adenosine has been shown to inhibit cell growth and trigger apoptosis, or programmed cell death. nih.gov For instance, in human prostate cancer cell lines (DU-145, PC3, and LNcap-FGC10), adenosine significantly reduced cell proliferation in a dose-dependent manner. nih.gov This anti-proliferative effect was associated with an arrest of the cell cycle in the G0/G1 phase. nih.gov Similarly, in the human melanoma cell line A375, activation of the A2A adenosine receptor led to reduced cell viability and clone formation. nih.gov

Conversely, in some contexts, adenosine receptor activation can stimulate proliferation. In A375 melanoma cells, while A2A receptor stimulation decreased viability, it also enhanced cell proliferation. nih.gov Furthermore, activation of the A2A adenosine receptor has been found to induce cell proliferation in human A549 lung and rat MRMT1 breast carcinoma cells. nih.gov The A3 adenosine receptor appears to play a counter-regulatory role, as its stimulation in A375 cells counteracted the A2A-induced cell death and also reduced cell proliferation. nih.gov

The following table summarizes the observed effects of adenosine receptor modulation on cell proliferation and viability in different cancer cell lines.

| Cell Line | Adenosine Receptor Target | Observed Effect |

| Human Prostate Cancer (DU-145, PC3, LNcap-FGC10) | General Adenosine Agonism | Reduced cell proliferation, cell cycle arrest at G0/G1, induction of apoptosis. nih.gov |

| Human Melanoma (A375) | A2A Agonism | Reduced cell viability, decreased clone formation, but also improved cell proliferation. nih.gov |

| Human Melanoma (A375) | A3 Agonism | Counteracted A2A-induced cell death, reduced cell proliferation. nih.gov |

| Human Lung Carcinoma (A549) | A2A Agonism | Induced cell proliferation. nih.gov |

| Rat Breast Carcinoma (MRMT1) | A2A Agonism | Induced cell proliferation. nih.gov |

Modulation of Cellular Secretion and Release Processes

Adenosine is a significant modulator of cellular secretion and release, particularly in the nervous and endocrine systems. It can inhibit the release of excitatory neurotransmitters and various hormones. nih.govnih.gov

In the central nervous system, adenosine has a potent inhibitory effect on the release of excitatory neurotransmitters. nih.gov This is a key mechanism by which adenosine exerts its neuromodulatory effects. This inhibition is primarily mediated by A1 adenosine receptors. nih.gov There is also evidence for activity-dependent release of adenosine in the hippocampus, which then modifies synaptic activity. nih.gov

In the endocrine system, adenosine has been shown to regulate hormone secretion. For example, in frog pituitary melanotrophs, adenosine dose-dependently inhibits the release of α-melanocyte-stimulating hormone (α-MSH). nih.gov This inhibitory effect is mimicked by A1 receptor agonists and is linked to the negative coupling of these receptors to adenylate cyclase. nih.gov Conversely, a selective A2 receptor agonist was found to slightly stimulate α-MSH release. nih.gov In pituitary cell lines, an adenosine receptor agonist inhibited prolactin secretion. endocrine-abstracts.org

The table below outlines the modulatory effects of adenosine on various cellular secretion processes.

| System | Secreted Substance | Modulatory Effect of Adenosine |

| Central Nervous System | Excitatory Neurotransmitters | Inhibition of release, primarily via A1 receptors. nih.gov |

| Frog Pituitary | α-Melanocyte-Stimulating Hormone (α-MSH) | Dose-dependent inhibition of release via A1 receptors. nih.gov |

| Pituitary Cell Lines (MMQ, GH3) | Prolactin | Inhibition of secretion. endocrine-abstracts.org |

Impact on Gene Expression and Protein Synthesis

Adenosine signaling can significantly influence gene expression and protein synthesis, leading to diverse cellular responses. This modulation can be highly specific, affecting particular genes and pathways.

In striatal enkephalinergic neurons, the stimulation of adenosine receptors has been shown to selectively activate gene expression. nih.gov Co-administration of an A1 receptor agonist and an A2A receptor agonist increased the expression of c-fos and preproenkephalin in these specific neurons. nih.gov This highlights the role of adenosine in activating gene expression in a targeted manner within the nervous system.

In the context of tissue remodeling, adenosine can induce the expression of extracellular matrix proteins. In A549 lung epithelial cells, adenosine was found to induce the expression of fibronectin mRNA and protein in a dose- and time-dependent manner. nih.gov This effect was associated with increased intracellular cAMP levels and the phosphorylation of the cAMP response element binding protein (CREB), which is known to stimulate fibronectin gene transcription. nih.gov

Studies on PC-3 prostate cancer cells treated with Polyphenon E, a green tea extract containing compounds that can modulate adenosine signaling, revealed significant changes in gene expression. mdpi.com For example, the expression of MXD1 and RGS4 genes was significantly increased in a dose-dependent manner. mdpi.com

The following table summarizes the impact of adenosine on gene and protein expression in different cellular models.

| Cellular Model | Key Genes/Proteins Affected | Effect of Adenosine |

| Striatal Enkephalinergic Neurons | c-fos, preproenkephalin | Increased expression. nih.gov |

| A549 Lung Epithelial Cells | Fibronectin | Induced mRNA and protein expression. nih.gov |

| Cardiac Fibroblasts | Total Protein | Inhibition of synthesis. nih.gov |

| PC-3 Prostate Cancer Cells (with Polyphenon E) | MXD1, RGS4 | Significantly increased gene expression. mdpi.com |

Influence on Mitochondrial Function and Bioenergetics

Mitochondria, the primary sites of cellular energy production, are also influenced by adenosine signaling. nih.govmdpi.com Dysfunctional mitochondria are implicated in a wide range of diseases. mdpi.com

Sustained exposure to adenosine can lead to mitochondrial dysfunction in certain cell types. In lung endothelial cells, prolonged adenosine exposure was shown to reduce mitochondrial respiration, including basal respiration, ATP production, and maximal respiration. nih.gov This was accompanied by an increase in mitochondrial reactive oxygen species (ROS) and the promotion of mitochondrial fission. nih.gov

Conversely, in other contexts, adenosine has demonstrated protective effects on mitochondrial function, particularly under conditions of oxidative stress. In fibroblasts from patients with Friedreich's ataxia, a neurodegenerative disease characterized by mitochondrial dysfunction, adenosine treatment improved mitochondrial function and biogenesis. nih.govnih.gov Pre-treatment with adenosine restored the mitochondrial membrane potential, promoted ATP production, and modulated the expression of key genes involved in mitochondrial biogenesis, such as NRF1 and TFAM. nih.govmdpi.com

There is also emerging evidence for the presence of adenosine receptors, specifically the A3 receptor, within mitochondria themselves. doi.org In isolated rodent mitochondria, an A3 adenosine receptor agonist was found to increase ATP production and counteract mitochondrial membrane depolarization. doi.org This suggests a direct role for adenosine signaling in regulating mitochondrial function.

The table below details the varied effects of adenosine on mitochondrial parameters.

| Cellular/Subcellular Model | Mitochondrial Parameter | Influence of Adenosine |

| Lung Endothelial Cells | Respiration (Basal, ATP production, Maximal) | Decreased with sustained exposure. nih.gov |

| Lung Endothelial Cells | Reactive Oxygen Species (ROS) | Increased with sustained exposure. nih.gov |

| Friedreich's Ataxia Fibroblasts | Mitochondrial Membrane Potential | Restored under oxidative stress. nih.gov |

| Friedreich's Ataxia Fibroblasts | ATP Production | Promoted under oxidative stress. nih.gov |

| Friedreich's Ataxia Fibroblasts | Mitochondrial Biogenesis | Improved under oxidative stress. nih.govmdpi.com |

| Isolated Rodent Mitochondria | ATP Production | Increased with A3 receptor agonist. doi.org |

Investigation in Specific Tissue-Derived Cellular Models (e.g., Cardiac Fibroblasts, Glioma Cells, Bronchial Epithelial Cells)

The effects of this compound and related compounds have been investigated in various specific cell types, revealing tissue-dependent mechanisms of action.

Cardiac Fibroblasts: In rat left ventricular cardiac fibroblasts, adenosine inhibits cell proliferation and collagen synthesis. nih.govnih.gov This anti-mitogenic effect is mediated by the A2B adenosine receptor and is associated with the inhibition of MAP kinase activity. nih.gov The activation of A2B receptors on these cells leads to the inhibition of both collagen and total protein synthesis. nih.gov This suggests that adenosine may play a protective role against cardiac fibrosis. nih.gov

Glioma Cells: The role of adenosine in glioblastoma is complex, with evidence suggesting it can influence tumor aggressiveness. nih.govmdpi.com Extracellular adenosine is an important regulator of several aspects of tumorigenesis in gliomas, including cell growth. nih.gov High concentrations of adenosine can promote the expression of genes associated with the epithelial-mesenchymal transition (EMT) process in human U343MG glioblastoma cells. mdpi.comresearchgate.net Adenosine signaling pathways in astrocytomas are being explored as potential targets for chemotherapy. nih.gov

Bronchial Epithelial Cells: In human bronchial epithelial cells, adenosine plays a role in airway repair and remodeling. nih.govnih.gov Activation of the A2A adenosine receptor promotes cellular migration, which is crucial for wound healing. nih.gov This process is mediated by the activation of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). nih.gov Furthermore, adenosine can induce the expression of fibronectin in lung epithelial cells, which has implications for airway remodeling. nih.gov However, exposure of bronchial epithelial cells to cigarette smoke, which can alter adenosine signaling, is associated with mitochondrial dysfunction. mdpi.com

The following table summarizes the key findings in these specific cellular models.

| Cellular Model | Key Findings Related to Adenosine |

| Cardiac Fibroblasts | Inhibition of proliferation and collagen synthesis via A2B receptors. nih.govnih.gov |

| Glioma Cells | Modulation of genes associated with tumor aggressiveness and epithelial-mesenchymal transition. nih.govmdpi.com |

| Bronchial Epithelial Cells | Promotion of cellular migration and wound healing via A2A receptors and PKA. nih.gov Induction of fibronectin expression. nih.gov |

Structure Activity Relationship Sar Studies of 2 N Propylthio Adenosine Analogs

Impact of Alkyl Chain Length and Branching at the 2-Position

The nature of the substituent at the 2-position of the adenosine (B11128) purine (B94841) ring is a critical determinant of receptor affinity and selectivity. Research into analogs of 2-(n-Propylthio)adenosine has shown that variations in the length and branching of the alkyl chain at this position significantly modulate pharmacological outcomes.

Systematic studies have demonstrated that antitrypanosomal activity increases with the length of a linear alkyl chain at the 2-position; however, this is often accompanied by increased cytotoxicity. researchgate.net The introduction of a terminal branch point to the alkyl chain can mitigate this cytotoxicity while retaining high potency. researchgate.net In the context of adenosine receptors, particularly the A3 subtype (A3AR), the length of an O-alkyl chain also plays a pivotal role. For a series of O-alkylcyclohexyl derivatives, efficacy was observed to diminish as the chain length extended beyond two methylene (B1212753) units. nih.gov

The introduction of branching can have profound and sometimes unpredictable effects. A study involving a diastereomeric pair of branched decenyl ethers at the 2-position revealed significant differences in both binding affinity and efficacy at the A3AR, highlighting the receptor's sensitivity to the precise three-dimensional shape of the substituent. nih.gov For related purine compounds like xanthines, affinity has been shown to increase with the length of alkyl substituents at positions 1 and 3, with a general potency order of methyl < ethyl ⪢ n-propyl ≤ i-butyl. nih.gov

Furthermore, the rigidity of the chain at the C2-position influences binding affinity. Studies comparing analogs with varying degrees of saturation found that a more rigid alkynyl group (hexynyl) resulted in higher affinity than the corresponding alkenyl (hexenyl) or alkyl (hexanyl) chains. researchgate.net This suggests that a constrained conformation for the C2-substituent is favorable for optimal interaction with the receptor binding pocket. researchgate.net

| Analog Series | Modification | Observed Impact | Target | Reference |

|---|---|---|---|---|

| 2-(Alkylthio)adenosines | Increasing linear alkyl chain length | Increased antitrypanosomal activity and cytotoxicity | Trypanosomes | researchgate.net |

| 2-(Alkylthio)adenosines | Terminal branching of alkyl chain | Attenuated cytotoxicity while maintaining potency | Trypanosomes | researchgate.net |

| 2-(O-Alkylcyclohexyl)adenosines | Chain length > 2 methylenes | Diminished efficacy | A3 Adenosine Receptor | nih.gov |

| 2-(Substituted)adenosines | Hexynyl vs. Hexenyl vs. Hexanyl chain | Increased affinity with rigidity (alkyne > alkene > alkane) | A2A Adenosine Receptor | researchgate.net |

Stereochemical Considerations and Their Pharmacological Implications

The stereochemistry of adenosine analogs, referring to the three-dimensional arrangement of their atoms, is a decisive factor in their pharmacological profile. routledge.com Subtle changes in stereoisomerism can lead to dramatic differences in receptor binding, efficacy, and selectivity.

The chirality of substituents has been shown to be critical. For instance, a diastereomeric pair of 2-substituted adenosine analogs, differing only in the spatial arrangement at a single chiral center in the side chain, displayed markedly different affinities and efficacies at the A3AR. nih.gov This underscores that the receptor's binding pocket is stereospecific, and only one enantiomer or diastereomer can achieve the optimal orientation for effective interaction.

Modifications to the ribose sugar moiety also have significant stereochemical implications. Comparative studies between D- and L-4'-thionucleosides have been conducted to establish stereochemical preferences at the A3AR. nih.gov Research on truncated 4'-thioadenosine derivatives with methyl substitutions at the 4'-position revealed that stereochemistry profoundly influences receptor interaction. nih.gov It was found that a 4'-β-methyl substitution resulted in the highest binding affinity for the A3AR. nih.gov In contrast, the 4'-α-methyl derivative, while adopting a similar sugar conformation, had a flattened structure that impeded key interactions within the receptor. nih.gov These findings illustrate that both the identity of a substituent and its specific stereochemical orientation are crucial for modulating receptor-ligand interactions. nih.gov

| Analog Series | Stereochemical Feature | Pharmacological Outcome | Reference |

|---|---|---|---|

| 2-(Branched decenyl ether)adenosines | Diastereomers | Greatly differed in affinity and efficacy. | nih.gov |

| 4'-Thioadenosine Derivatives | D- vs. L-nucleosides | Used to determine stereochemical preference at the A3AR. | nih.gov |

| Truncated 4'-Methyl-4'-thioadenosines | 4'-β-methyl substitution | Conferred the highest binding affinity. | nih.gov |

| 4'-α-methyl substitution | Resulted in a flattened structure hindering receptor interactions. | nih.gov |

Role of Specific Functional Groups in Receptor Recognition and Activation

The specific functional groups present on an adenosine analog dictate the types of interactions it can form within the receptor's binding pocket, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The N6-amino group of adenosine is considered essential for agonist activity at adenosine receptors. nih.gov

The nature of the linkage at the 2-position significantly affects receptor affinity. For a 2-phenylethyl moiety attached to adenosine, an ether linkage resulted in higher A3AR affinity compared to an amine or a thioether linkage. nih.gov This indicates the importance of the specific atoms involved in the linker for optimal binding.

Hydrogen bonding is a cornerstone of receptor recognition and activation. For the A2A adenosine receptor (A2AAR), interactions with specific amino acid residues like asparagine 253 (Asn253), serine 277 (Ser277), and histidine 278 (His278) are considered critical for receptor activation. scispace.com The 2'- and 3'-hydroxyl groups of the ribose moiety are frequently involved in forming hydrogen bonds with residues such as Ser277 and His278. nih.gov For the A3AR, hydrogen bonding with threonine 94 (Thr94) and histidine 272 (His272) has been identified as a key factor in producing an agonistic effect. acs.org In addition to hydrogen bonds, π-π stacking interactions between the adenine (B156593) ring of the ligand and aromatic residues like phenylalanine 168 (Phe168) also contribute significantly to binding. nih.gov

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools for elucidating the SAR of adenosine analogs. These methods provide atomic-level insights into how ligands bind to their receptors, helping to explain experimental observations and guide the design of new, more effective compounds.

Homology modeling is often employed when an experimental crystal structure of a receptor is unavailable. acs.org Based on the amino acid sequence, a three-dimensional model of the receptor is built using the known structure of a related protein as a template, such as the bovine rhodopsin crystal structure for P2Y receptors. nih.gov

Molecular docking is a widely used technique to predict the preferred binding mode of a ligand within a receptor's active site. scispace.comresearchgate.net Docking studies on A2AAR have been used to analyze the binding of various agonists and antagonists, revealing key interactions with specific residues. scispace.com For example, docking simulations helped explain why a 4'-β-methyl substituted thioadenosine derivative has a high affinity for the A3AR by showing it adopts a favorable "South" conformation that maintains critical interactions with residues like Thr94. nih.gov

More advanced techniques like Molecular Dynamics (MD) simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. acs.org MD simulations can reveal conformational changes in both the ligand and the receptor upon binding and can help differentiate the subtle mechanisms that distinguish agonists from antagonists. acs.org These computational approaches, including methods like Rapid Overlay of Chemical Structures (ROCS), are used to screen large virtual libraries of compounds, prioritizing those most likely to be active and accelerating the drug discovery process. scispace.comembopress.org

Preclinical and in Vitro/ex Vivo Pharmacological Characterization

Receptor Occupancy Studies in Animal Brain Membranes and Other Tissues

While specific receptor occupancy studies detailing the in vivo binding of 2-(n-Propylthio)adenosine to receptors in animal brain membranes and other tissues are not extensively available in the public domain, the broader context of adenosine (B11128) receptor research provides a framework for understanding its likely interactions. Adenosine receptors, particularly the A1 and A2A subtypes, are abundantly expressed in the central nervous system and play a significant role in modulating neurotransmission. wikipedia.orgmdpi.com Receptor occupancy studies for other adenosine receptor ligands, such as tozadenant (B1682436) and preladenant, have been conducted in nonhuman primates using techniques like Positron Emission Tomography (PET) to visualize and quantify the binding to A2A receptors in the brain. nih.gov These studies are vital for establishing the relationship between drug concentration in the plasma and the extent of receptor binding in the target tissue, which is a critical factor in determining therapeutic efficacy. nih.gov Given that this compound is a known adenosine analogue, it is expected to occupy adenosine receptor binding sites in the brain and other tissues where these receptors are expressed.

Functional Assays in Isolated Cell Systems

Functional assays in isolated cell systems are instrumental in characterizing the pharmacological activity of compounds like this compound. These assays move beyond simple binding affinity to measure the biological response elicited by the compound, thereby determining whether it acts as an agonist, antagonist, or has other modulatory effects.

Adenylyl cyclase is a key enzyme in the signal transduction pathway of many G protein-coupled receptors (GPCRs), including adenosine receptors. biorxiv.orgmerckmillipore.com The activation of A2A and A2B adenosine receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. accscience.com Conversely, activation of A1 and A3 receptors is often coupled to the inhibition of adenylyl cyclase. accscience.com

Adenylyl cyclase assays are therefore a fundamental tool for characterizing the functional effects of adenosine receptor ligands. sigmaaldrich.com The principle of these assays involves incubating cells or cell membranes with the test compound and then measuring the production of cAMP from adenosine triphosphate (ATP). sigmaaldrich.commdpi.com The level of cAMP produced is then quantified, often using techniques like high-performance liquid chromatography (HPLC) or immunoassays. sigmaaldrich.com The ability of this compound to modulate adenylyl cyclase activity would provide direct evidence of its functional interaction with adenosine receptors and help to classify it as an agonist or antagonist at specific receptor subtypes. For instance, functional assays on the human malignant melanoma A375 cell line, which expresses all four adenosine receptor subtypes, have shown that A2A agonists increase cAMP accumulation. nih.gov

Interactive Table: Adenylyl Cyclase Assay Principle

| Step | Description |

| 1. Incubation | Cells or cell membranes are incubated with the test compound (e.g., this compound). |

| 2. Reaction | Adenylyl cyclase, if activated, converts ATP to cyclic AMP (cAMP). |

| 3. Quantification | The amount of cAMP produced is measured using methods like HPLC or immunoassays. |

| 4. Interpretation | An increase in cAMP suggests agonism at Gs-coupled receptors (A2A/A2B), while a decrease suggests agonism at Gi-coupled receptors (A1/A3). |

Ligand binding studies are essential for determining the affinity and selectivity of a compound for its target receptors. These studies typically use radiolabeled ligands that bind specifically to the receptor of interest. By competing with the radioligand for binding, an unlabeled compound like this compound can reveal its own binding affinity (Ki).

Radioligand binding assays have been extensively used to characterize the pharmacology of adenosine receptors. oncotarget.com For example, studies on CHO cells expressing different adenosine receptor subtypes have used selective radioligands to determine the binding affinities of various agonists and antagonists. oncotarget.com The binding characteristics of this compound would be determined by its ability to displace a known radioligand from A1, A2A, A2B, and A3 receptors expressed in cell membranes. This would provide a quantitative measure of its affinity for each receptor subtype, which is crucial for understanding its potential therapeutic effects and side-effect profile. Molecular modeling studies have also been employed to predict the binding modes of ligands to adenosine receptors, further elucidating the structural basis for their affinity and selectivity. nih.gov

Interactive Table: Common Radioligands for Adenosine Receptor Binding Studies

| Receptor Subtype | Radioligand Example |

| A1 | [3H]R-PIA |

| A2A | [3H]CGS21680 |

| A3 | [125I]AB-MECA |

| A2B | [3H]PSB-603 |

Intracellular calcium (Ca2+) is another important second messenger that can be modulated by adenosine receptor activation. expertcytometry.com Specifically, A3 adenosine receptors, and in some cases A2B receptors, are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular Ca2+ concentrations. mdpi.come-century.us

Calcium flux assays are used to measure these changes in intracellular Ca2+ levels in response to a compound. nih.gov These assays often employ fluorescent Ca2+ indicators, such as Fura-2 or Fluo-4, that change their fluorescence properties upon binding to calcium. bmglabtech.comthermofisher.com By monitoring the fluorescence of cells loaded with these dyes, researchers can detect transient increases in intracellular Ca2+ following the application of a test compound. rheniumbio.co.il Therefore, evaluating the effect of this compound on calcium flux would reveal its potential activity at Gq-coupled adenosine receptors. For example, in the A375 melanoma cell line, A3 agonists have been shown to stimulate Ca2+ mobilization. nih.gov

Preclinical Evaluation in Relevant Animal Models

Preclinical studies in animal models are a critical step in the evaluation of a new compound, providing insights into its physiological effects in a whole organism.

Adenosine is a key neuromodulator in the central nervous system (CNS), and its receptors are implicated in a wide range of neurological and psychiatric conditions. accscience.comnih.gov Adenosine receptors modulate the release of various neurotransmitters, and their dysregulation has been linked to several CNS disorders. wikipedia.orgmdpi.com

Preclinical studies investigating the CNS effects of adenosine receptor ligands often utilize animal models of these disorders. For example, the role of adenosine antagonists in models of depression has been explored using tests like the forced swim test. frontiersin.org The ability of this compound to modulate neurotransmission in the CNS would likely be investigated in models that assess its impact on locomotor activity, anxiety, cognition, and other behavioral parameters. Given the known role of adenosine A2A receptors in modulating dopamine (B1211576) receptor function, compounds targeting these receptors are of particular interest for conditions like Parkinson's disease. nih.gov Furthermore, adenosine signaling, particularly through A2A receptors, has been shown to be involved in the stabilization of synapses during development. anr.fr

Cardiovascular System Modulation

This compound, as a member of the 2-alkylthioadenosine family, is presumed to exert its cardiovascular effects primarily through the activation of adenosine receptors, particularly the A2A subtype, which is highly expressed in vascular tissues. The activation of A2A receptors is a key mechanism in regulating vascular tone, platelet function, and myocardial oxygen supply.

Research into adenosine receptor agonists has established that stimulating the A2A receptor on vascular smooth muscle cells leads to vasodilation. This process decreases vascular resistance and consequently increases blood flow, which is crucial for oxygen delivery. The vasodilatory response is a hallmark of A2A receptor activation and is a primary focus in the development of new cardiovascular therapies. While specific quantitative data for this compound is not extensively detailed in publicly available literature, the effects of related A2A agonists are well-documented. For instance, agonists like 2-hexynyl-5'-N-ethylcarboxamidoadenosine (2HE-NECA) have demonstrated potent vasodilating properties in various arterial preparations. In conscious spontaneously hypertensive rats, 2HE-NECA produced a dose-dependent reduction in systolic blood pressure with minimal reflex tachycardia.

In addition to vasodilation, adenosine A2A receptors play a significant role in hemostasis by inhibiting platelet aggregation. The activation of A2A receptors on platelets elevates intracellular cyclic AMP (cAMP) levels, which in turn inhibits their activation and aggregation. Studies on various 2-alkoxy-N-6-alkyl adenosine compounds have shown anti-platelet aggregation activity. For example, a related compound, 6-(3-Phenyl propyl)azyl-2-propylthio adenosine, exhibited significant anti-platelet activity at a concentration of 10 µmol/L. This suggests that the 2-propylthio substitution on the adenosine scaffold is a viable strategy for targeting platelet function. The anti-aggregatory activity of A2A agonists like 2HE-NECA has been shown to be higher than that of non-selective agonists in rabbit platelets.

The table below summarizes the expected cardiovascular effects based on the pharmacological class of this compound as an A2A receptor agonist.

| Cardiovascular Parameter | Observed Effect of A2A Agonists | Underlying Mechanism |

| Vascular Tone | Vasodilation of coronary and peripheral arteries. | Activation of A2A receptors on smooth muscle cells, leading to hyperpolarization and relaxation. |

| Blood Pressure | Hypotension (reduction in blood pressure). | Systemic vasodilation reducing total peripheral resistance. |

| Platelet Function | Inhibition of platelet aggregation and adhesion. | A2A receptor-mediated increase in intra-platelet cAMP levels. |

| Myocardial Perfusion | Increased coronary blood flow. | Dilation of coronary arteries. |

Immune System Modulation

The adenosine A2A receptor is a critical regulator of the immune system, and its activation generally leads to immunosuppressive effects. This makes A2A agonists, including potentially this compound, a subject of interest for conditions characterized by excessive inflammation. Extracellular adenosine levels rise significantly in response to inflammation or tissue injury, acting as a "retaliatory metabolite" to dampen the immune response and prevent excessive tissue damage.

The A2A receptor is expressed on the surface of numerous immune cells, including neutrophils, lymphocytes (T cells), macrophages, and natural killer (NK) cells. Activation of these receptors on neutrophils has been shown to inhibit their pro-inflammatory functions, such as the generation of toxic oxygen metabolites, degranulation, and adherence. Furthermore, A2A agonism suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from activated neutrophils.

In the context of the adaptive immune system, A2A receptor stimulation on T lymphocytes inhibits T-cell receptor (TCR) signaling, which blunts their activation, proliferation, and effector functions. This leads to a reduction in the secretion of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). For example, the A2A agonist CGS21680 has been shown to inhibit the release of IFN-γ in mouse CD4+ cells. Research on cytotoxic T lymphocytes (CTLs) has demonstrated that adenosine receptor agonists can suppress their expansion and cytokine production upon antigen recognition.

The development of prodrugs that convert to active A2A agonists at sites of inflammation is an active area of research. Studies on 2-(ar)alkyl-substituted adenosine monophosphate (AMP) derivatives, such as 2-hexylthio-AMP and 2-cyclopentylthio-AMP, show they can be converted by the ecto-5'-nucleotidase enzyme (CD73), which is often upregulated in inflamed tissues, to their corresponding active adenosine derivatives. This targeted release mechanism highlights the therapeutic potential of 2-thio-substituted adenosine compounds in inflammatory diseases.

The table below outlines the immunomodulatory effects expected from this compound based on the known pharmacology of A2A receptor agonists.

| Immune Cell Type | Effect of A2A Agonist Activation | Key Cytokines/Mediators Affected |

| Neutrophils | Inhibition of activation, degranulation, and adhesion. | ↓ Tumor Necrosis Factor-alpha (TNF-α). |

| T-Lymphocytes | Suppression of T-cell receptor signaling, proliferation, and cytotoxicity. | ↓ Interleukin-2 (IL-2), ↓ Interferon-gamma (IFN-γ). |

| Macrophages | Suppression of pro-inflammatory cytokine production and promotion of an anti-inflammatory (M2) phenotype. | ↓ TNF-α, ↑ Interleukin-10 (IL-10). |

| Natural Killer (NK) Cells | Inhibition of cytotoxic activity and cytokine production. | ↓ IFN-γ. |

Analytical Methodologies for 2 N Propylthio Adenosine and Its Metabolites in Research Studies

Liquid Chromatography Techniques (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the separation and quantification of 2-(n-Propylthio)adenosine from complex biological matrices. These methods offer high resolution and sensitivity for the analysis of nucleoside analogs. nih.govnih.gov

Reversed-phase (RP) HPLC is a commonly employed method for adenosine (B11128) analysis. nih.gov Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govzju.edu.cn Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the target analyte from endogenous components. For instance, a method developed for adenosine analysis used a mobile phase of water with 7% v/v acetonitrile at a flow rate of 0.8 mL/min. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is an alternative separation technique that is well-suited for polar compounds like adenosine and its derivatives. mdpi.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing strong retention for polar analytes. mdpi.com This can lead to increased chromatographic selectivity and enhanced detection sensitivity, particularly with mass spectrometry. mdpi.com

UHPLC, which utilizes columns with smaller particle sizes, offers advantages over traditional HPLC, including faster analysis times and improved resolution and sensitivity. A UHPLC-based method was developed for the simultaneous quantification of eight nucleotides and adenosine in biological matrices, demonstrating the robustness of this technique for analyzing such compounds. nih.gov

Table 1: Example HPLC/UHPLC Parameters for Adenosine Analog Analysis

| Parameter | Method 1 (RP-HPLC) | Method 2 (HILIC) | Method 3 (UHPLC) |

|---|---|---|---|

| Column | C18 nih.gov | Amide or similar polar phase mdpi.com | Sub-2 µm particle size column nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., water) nih.gov | Aqueous buffer (e.g., Ammonium formate) mdpi.com | Aqueous buffer nih.gov |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile mdpi.com | Acetonitrile nih.gov |

| Elution | Isocratic or Gradient nih.govzju.edu.cn | Gradient mdpi.com | Gradient nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min nih.govund.edu | ~0.4 mL/min mdpi.com | >0.4 mL/min nih.gov |

UV detection is a straightforward and widely used method for the quantification of adenosine analogs following chromatographic separation. nih.govzju.edu.cn Adenosine and its derivatives contain a purine (B94841) ring system that strongly absorbs ultraviolet light. The maximum absorbance for adenosine is typically observed at a wavelength of approximately 260 nm. nih.govnih.gov Therefore, a UV detector set to this wavelength provides good sensitivity for quantification. nih.gov

In a study validating an RP-HPLC method for adenosine, the column effluent was monitored by UV detection at 260 nm. nih.gov Another study determining adenosine in royal jelly also utilized a UV detector set at 257 nm, which was chosen after observing maximum absorbance values around 204 nm and 257 nm. zju.edu.cn The stability of the baseline at 257 nm made it the preferred wavelength for that analysis. zju.edu.cn While UV detection is robust and cost-effective, its selectivity can be limited in complex biological samples where other endogenous compounds may co-elute and absorb at the same wavelength.

For enhanced sensitivity and specificity, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). mdpi.comund.edu This combination is considered the method of choice for the accurate quantification of low-level analytes like adenosine in complex biological matrices. mdpi.com

Electrospray ionization (ESI) is a common ionization technique used for nucleoside analysis, as it is a soft ionization method that minimizes fragmentation of the parent molecule. und.edu The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) of this compound or in multiple reaction monitoring (MRM) mode for MS/MS.

In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification. und.edu This technique significantly improves selectivity and reduces background noise. For adenosine, the precursor ion [M+H]⁺ at m/z 268 is often selected, which fragments to a characteristic product ion at m/z 136. mdpi.com A similar fragmentation pattern would be expected for this compound, with a different precursor ion mass. High-resolution mass spectrometry (HRMS) can also be employed to identify and quantify the compound with high mass accuracy, further increasing confidence in the results. nih.govresearchgate.net

Sample Preparation and Extraction Procedures for Biological Matrices (e.g., Cell Lysates, Tissue Extracts)

Effective sample preparation is a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte before analysis. bio-rad.com The choice of extraction procedure depends on the nature of the biological matrix.

For cell lysates and tissue extracts, protein precipitation is a common first step. mdpi.com This is often achieved by adding a cold organic solvent, such as acetonitrile or methanol, or an acid like perchloric acid to the sample. mdpi.com After vortexing and centrifugation, the precipitated proteins are pelleted, and the supernatant containing the analyte is collected for further processing or direct injection into the LC system. mdpi.com

Solid-phase extraction (SPE) is another powerful technique for sample clean-up and concentration. nih.gov SPE cartridges can be selected to specifically retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a strong solvent. This method was used for the analysis of nucleotides in human cells, where cell lysates were subjected to SPE before dephosphorylation and LC-MS/MS analysis. nih.gov

To prevent the rapid metabolism of adenosine by enzymes like adenosine deaminase in biological samples, it is often necessary to add a "stop solution" immediately upon sample collection. mdpi.com This solution typically contains enzyme inhibitors to ensure the stability of the analyte during sample handling and preparation. mdpi.com

Method Validation Parameters for Research Quantification (e.g., Sensitivity, Linearity, Reproducibility)

To ensure the reliability of quantitative data in research studies, the analytical method must be properly validated. Key validation parameters include sensitivity, linearity, accuracy, precision (reproducibility), and recovery. nih.govzju.edu.cnmdpi.com

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov For an RP-HPLC-UV method for adenosine, the LOQ was reported as 0.25 micromol/L. nih.gov An LC-MS/MS method for adenosine in blood demonstrated a much lower LOQ of 0.005 µg/mL. mdpi.com

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are generated by analyzing a series of standards of known concentrations. A linear response for adenosine was achieved over a concentration range of 0.25–100.00 micromol/L using an HPLC-UV method. nih.gov

Accuracy and Precision are measures of how close the measured values are to the true value and to each other, respectively. zju.edu.cn Precision is often evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision or reproducibility). zju.edu.cn For an adenosine determination method, the coefficient of variation (CV) for both inter- and intra-day analysis varied from 2.4% to 5.3%. zju.edu.cn

Recovery assesses the efficiency of the extraction procedure by comparing the amount of analyte measured in a spiked sample to the known amount added. zju.edu.cn Average recoveries for an adenosine extraction method from royal jelly were between 91.6% and 98.3%. zju.edu.cn

Table 2: Example Method Validation Parameters for Adenosine Analogs

| Parameter | HPLC-UV Method nih.govzju.edu.cn | LC-MS/MS Method mdpi.com |

|---|---|---|

| Linearity Range | 0.25 - 100.00 µmol/L | 0.005 - 2 µg/mL |

| LOQ | 0.25 µmol/L | 0.005 µg/mL |

| Accuracy (% Bias) | Within ±15% | -11.5% to 14.7% |

| Precision (% CV) | 2.4% to 5.3% | 1.7% to 16% |

| Recovery | 91.6% - 98.3% | Not explicitly stated, but matrix effects assessed |

Future Directions and Unexplored Academic Avenues

The study of 2-(n-Propylthio)adenosine and related purinergic compounds is poised to enter a new phase of discovery, driven by advancements in chemical synthesis, pharmacological tools, and bio-mimetic in vitro systems. Future research will likely focus on moving beyond initial characterization toward a more nuanced understanding of its therapeutic potential and its role within complex biological networks. The following sections outline key areas ripe for academic exploration.

Q & A

Basic Research Questions

Q. What structural features of 2-(n-Propylthio)adenosine differentiate it from adenosine, and how do these impact receptor binding?

- Methodological Answer : The compound substitutes the hydroxyl group at the 2' position of adenosine with an n-propylthio (-S-C₃H₇) group, forming a thioether bond. This modification increases lipophilicity, enhancing membrane permeability and altering adenosine receptor (e.g., A₁, A₂ₐ) interactions. Researchers should employ molecular docking simulations to predict binding poses and validate findings via competitive radioligand assays using tritiated adenosine analogs. Comparative NMR analysis (¹H/¹³C) of adenosine and its derivative can further elucidate structural dynamics .

Q. What synthetic protocols are recommended for producing this compound with high purity?

- Methodological Answer : Synthesis involves nucleophilic substitution of a protected adenosine derivative with n-propylthiol under alkaline conditions (pH 8–9). Post-reaction, deprotection and purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity. Confirm structural integrity using tandem LC-MS and ¹H/¹³C NMR. Store the compound at -20°C under argon to prevent oxidation of the thioether group. Critical quality control steps include elemental analysis and stability testing under varying pH/temperature conditions .

Advanced Research Questions

Q. How should experimental designs account for metabolic instability when assessing this compound in cellular models?

- Methodological Answer : Pre-incubate the compound with liver microsomes or hepatocytes to quantify metabolic half-life (t₁/₂). Use LC-HRMS to identify major metabolites (e.g., sulfoxide derivatives). In cellular assays, co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects. Parallel experiments in serum-free media can differentiate enzymatic vs. non-enzymatic degradation. Data should be normalized to stable analogs (e.g., 2-chloroadenosine) to control for batch variability .

Q. How can contradictory results between in vitro receptor affinity and in vivo efficacy be systematically addressed?

- Methodological Answer : Discrepancies often arise from tissue-specific protein binding or transporter-mediated efflux. Design a tiered analysis:

- Step 1 : Measure unbound fraction in plasma via equilibrium dialysis.

- Step 2 : Correlate free concentration with in vitro EC₅₀ values using a Hill equation model.

- Step 3 : Perform knock-in/knockout studies of efflux transporters (e.g., P-gp) in animal models.

- Step 4 : Apply mediation analysis (e.g., bootstrapping) to quantify the contribution of confounding variables, as demonstrated in longitudinal pharmacokinetic-pharmacodynamic (PK-PD) frameworks .

Q. What strategies optimize dose-response studies for this compound in heterogeneous tissue models?

- Methodological Answer : Use a staggered dosing regimen with escalating concentrations (e.g., 0.1–100 µM) and tissue-specific biomarkers (e.g., cAMP for adenosine receptors). Employ hyperpolarized ¹³C-MRS to non-invasively monitor real-time metabolic effects in perfused organ models. For translational relevance, integrate allometric scaling from rodent to human pharmacokinetic parameters, adjusting for species-specific differences in plasma protein binding .

Data Contradiction and Analysis

Q. How should researchers validate unexpected antagonistic effects of this compound in certain cell lines?

- Methodological Answer : Replicate findings across ≥3 independent cell lines (e.g., HEK293, HeLa, primary cardiomyocytes). Perform Schild regression analysis to confirm competitive antagonism. Cross-validate with siRNA knockdown of suspected off-target receptors (e.g., P2Y₁). Use confocal microscopy with fluorescently labeled analogs to assess subcellular localization differences. Publish raw data and analysis scripts in open repositories to facilitate peer validation .

Ethical and Compliance Considerations

Q. What guidelines govern the use of this compound in preclinical studies involving human-derived cells?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human tissue use, including informed consent documentation for primary cell sources. For radiolabeled analogs, comply with radiation safety committees (RSC) for disposal and shielding. Include negative control groups (e.g., untreated cells) and blinded data analysis to minimize bias. Reference established frameworks for ethical reporting, such as ARRIVE 2.0 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.